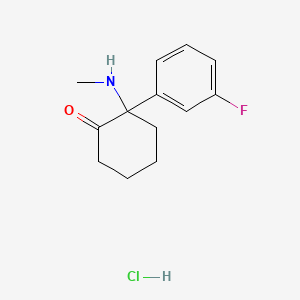

3-fluoro Deschloroketamine (hydrochloride)

CAS No.: 2657761-24-3

Cat. No.: VC13845513

Molecular Formula: C13H17ClFNO

Molecular Weight: 257.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2657761-24-3 |

|---|---|

| Molecular Formula | C13H17ClFNO |

| Molecular Weight | 257.73 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H |

| Standard InChI Key | UPXLTENMYFBLDH-UHFFFAOYSA-N |

| SMILES | CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |

| Canonical SMILES | CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride, with the following key properties:

The fluorine substitution at the 3-position enhances lipophilicity compared to deschloroketamine (logP: 2.1 vs. 1.8), potentially influencing blood-brain barrier permeability .

Structural Comparison with Analogues

Arylcyclohexylamines vary in halogen placement and pharmacological effects:

| Compound | Substituent | Molecular Weight (g/mol) | Duration of Action |

|---|---|---|---|

| Ketamine | 2-Cl | 237.7 | 1 hour |

| Deschloroketamine | H | 203.3 | 4–6 hours |

| 2-Fluoro-DCK | 2-F | 221.3 | 3–5 hours |

| 3-Fluoro-DCK | 3-F | 257.7 | Understudied |

Fluorine’s electronegativity at the 3-position may delay hepatic clearance, as seen in 2-FDCK (CL: 5.44 mL/min/kg) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

3-FDCK synthesis begins with 3-fluorobenzonitrile as the precursor:

-

Grignard Reaction: Reacting 3-fluorobenzonitrile with cyclopentylmagnesium bromide yields an intermediate imine.

-

Bromination: Treatment with bromine produces α-bromocyclopentyl-(3-fluorophenyl)-ketone.

-

Hydrochloride Formation: Amination with methylamine followed by HCl neutralization yields the final product .

Industrial Manufacturing

Scaled production employs continuous flow chemistry to optimize yield (>80%) and purity (≥98%). Automated systems mitigate intermediate degradation, critical for maintaining consistent batch quality .

Pharmacological Profile

Mechanism of Action

3-FDCK acts as a noncompetitive NMDA receptor antagonist, binding to the phencyclidine site within the ion channel. In vitro studies using SH-SY5Y neuronal cells show an IC₅₀ of 1.2 µM, comparable to ketamine (IC₅₀: 0.9 µM) .

Behavioral Effects

-

Conditioned Place Preference (CPP): Mice administered 3 mg/kg 3-FDCK exhibited CPP scores similar to ketamine (3 mg/kg), indicating reinforcing properties .

-

Locomotor Sensitization: Acute doses (30 mg/kg) increased rodent locomotor activity by 150%, with sensitization persisting post-withdrawal .

Metabolic Pathways

Primary metabolites identified in human liver microsomes include:

-

N-desmethyl-3-FDCK (major metabolite, 65% abundance).

-

3-Hydroxy-3-FDCK (phase I oxidation).

Urinary excretion accounts for 40% of the administered dose within 24 hours .

Analytical Detection and Forensic Applications

Detection in Biological Matrices

| Matrix | Method | LOD/LOQ | Key Findings |

|---|---|---|---|

| Whole Blood | LC-MS/MS | 0.005 mg/kg | Detected in DUIB cases |

| Hair | GC-MS | 0.007 ng/mg | Segmental analysis |

| Oral Fluid | DLLME-LC-HRMS | 10 ng/mL | Green analytical method |

Forensic Case Studies

-

A post-mortem analysis in Finland identified 3-FDCK as the sole intoxicant, with a blood concentration of 0.48 mg/kg .

-

Wastewater epidemiology in urban areas detected 3-FDCK at 12 ng/L, correlating with localized abuse patterns .

Legal Status and Regulatory Considerations

As of 2025, 3-FDCK remains unregulated in most countries but is classified as a controlled substance under the UK Misuse of Drugs Act (Schedule 2) . Latvia prohibits all deschloroketamine analogs, while the EU monitors its prevalence through the TEDI network .

Comparative Analysis with Related Compounds

Pharmacokinetic Differences

| Parameter | 3-FDCK | Ketamine | 2-FDCK |

|---|---|---|---|

| 3.2 h | 2.8 h | 4.1 h | |

| (L/kg) | 6.5 | 3.1 | 7.8 |

| Protein Binding | 54% | 67% | 58% |

3-FDCK’s larger volume of distribution () suggests extensive tissue penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume